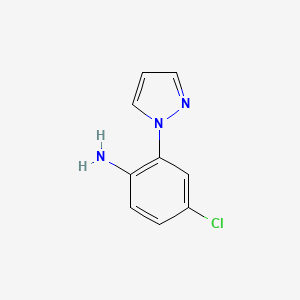

4-chloro-2-(1H-pyrazol-1-yl)aniline

Description

Properties

IUPAC Name |

4-chloro-2-pyrazol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-2-3-8(11)9(6-7)13-5-1-4-12-13/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUBGBQBWKWFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947154-37-2 | |

| Record name | 4-chloro-2-(1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthetic Architecture of Substituted Pyrazole Anilines: A Technical Guide

Topic: Exploring the Synthetic Routes to Substituted Pyrazole Anilines Content Type: Technical Whitepaper Audience: Medicinal Chemists & Process Development Scientists

Strategic Scaffolding: The "Aniline" Ambiguity

In high-value drug discovery—specifically within kinase inhibitor (e.g., p38 MAPK, B-Raf) and anti-inflammatory (COX-2) programs—the term "pyrazole aniline" refers to two distinct structural motifs. Your synthetic strategy hinges entirely on which bond you are forging.

We define these two primary scaffolds to ensure precision:

-

Type A: The

-Aryl Pyrazole Aniline: A pyrazole ring attached to an aniline moiety at the pyrazole nitrogen ( -

Type B: The

-Amino Pyrazole (Pyrazolyl-Aniline): An aniline moiety coupled to the pyrazole carbon skeleton (

This guide prioritizes Type A due to the notorious regioselectivity challenges in its de novo synthesis, while addressing the cross-coupling modularity required for Type B .

Route A: De Novo Assembly (The Regioselectivity Challenge)

The classical condensation of aryl hydrazines with 1,3-dicarbonyls (Knorr Pyrazole Synthesis) is the most atom-economical route to Type A scaffolds. However, it suffers from a critical flaw: Regioisomerism .

When a substituted hydrazine reacts with an unsymmetrical 1,3-diketone, two isomers (

Mechanistic Causality & Control

The reaction is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

-

The Problem: The terminal nitrogen (

) of the hydrazine is the hardest nucleophile and attacks the most reactive carbonyl first. -

The Solution: Control the solvent dielectric constant and protonation state to shift the tautomeric equilibrium of the hydrazine or the electrophilicity of the diketone.

Key Insight: Using fluorinated solvents (e.g., TFE) or polar aprotic amides (DMAc) can invert or amplify regioselectivity without changing the substrate.

Visualization: The Regioselectivity Decision Tree

Figure 1: Decision matrix for controlling regiochemistry in Knorr synthesis. Utilizing polar aprotic solvents like DMAc stabilizes specific transition states, favoring single regioisomers.

Route B: Modular Assembly (Metal-Catalyzed Cross-Coupling)

When the pyrazole core is pre-functionalized, or when de novo synthesis fails to yield the correct isomer, metal-catalyzed

The Chan-Lam Coupling (Copper-Catalyzed)

For synthesizing Type A (

-

Catalyst:

-

Oxidant: Atmospheric

(or pyridine-N-oxide) -

Mechanism: Oxidative coupling involving a

cycle.[2]

Buchwald-Hartwig Amination (Palladium-Catalyzed)

For synthesizing Type B (

-

Challenge: Pyrazoles are "poisonous" to Pd catalysts due to the

nitrogen binding to the metal center. -

Solution: Use bulky biaryl phosphine ligands (e.g., tBuXPhos or BrettPhos ) to prevent catalyst deactivation and facilitate reductive elimination.

Visualization: Chan-Lam Catalytic Cycle

Figure 2: The Chan-Lam catalytic cycle. Note that the oxidation of Cu(II) to Cu(III) is the critical high-energy step, facilitated by O2 or chemical oxidants.

Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in checkpoints to ensure data integrity.

Protocol A: Regioselective Knorr Synthesis (Type A Scaffold)

Target: 1-(4-Nitrophenyl)-3-methyl-5-trifluoromethylpyrazole (Precursor to Aniline).

Reagents:

-

4-Nitrophenylhydrazine hydrochloride (1.0 equiv)

-

1,1,1-Trifluoro-2,4-pentanedione (1.0 equiv)

-

Solvent: DMAc (N,N-Dimethylacetamide) – Critical for regiocontrol.

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve the hydrazine salt in DMAc (0.5 M concentration).

-

Checkpoint: Solution should be clear. If turbid, sonicate.

-

-

Addition: Add the diketone dropwise at 20–25°C . Do not heat initially.

-

Causality: Low temperature favors the kinetic control required for the 5-CF3 isomer.

-

-

Reaction: Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Validation: Look for the disappearance of the hydrazine spot (baseline/low Rf) and the emergence of a high Rf fluorescent spot.

-

-

Workup: Pour the reaction mixture into ice-cold brine (5x volume). The product should precipitate immediately.

-

Why Brine? DMAc is miscible with water; brine aids in "salting out" the organic product.

-

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) if necessary.

-

Reduction (to Aniline): Dissolve the nitro-pyrazole in MeOH, add 10% Pd/C (10 wt%), and stir under

balloon (1 atm) for 2 hours. Filter through Celite.[3]

Protocol B: Chan-Lam Coupling (Modular N-Arylation)

Target: Coupling a pre-formed pyrazole to a phenylboronic acid.

Reagents:

-

Substituted Pyrazole (1.0 equiv)

-

4-Aminophenylboronic acid pinacol ester (1.2 equiv)

- (0.1 – 0.2 equiv)

-

Pyridine (2.0 equiv)

-

Solvent: DCM or Acetonitrile (dry).

Step-by-Step:

-

Catalyst Activation: Stir

and Pyridine in DCM for 10 mins until a deep blue complex forms.-

Checkpoint: Color change from turquoise to deep blue confirms ligand coordination.

-

-

Substrate Addition: Add the pyrazole and boronic ester.

-

Oxidant: Do not seal the flask. Attach a drying tube filled with

but allow air exchange. Stir vigorously.-

Causality: The reaction requires atmospheric oxygen to re-oxidize Cu(I) to Cu(II).

-

-

Monitoring: Stir at RT for 24h.

-

Validation: If the reaction stalls (blue color fades to green/brown), add more pyridine or expose to fresh air.

-

-

Quench: Add aqueous

(10%) to sequester copper (turns deep blue). Extract with DCM.

Comparative Data: Route Selection

| Feature | Route A: Knorr (De Novo) | Route B: Chan-Lam (Coupling) | Route C: Buchwald (Pd) |

| Primary Bond Formed | Pyrazole Ring Closure | ||

| Regioselectivity | Variable (Solvent dependent) | High (Substrate controlled) | High (Ligand controlled) |

| Atom Economy | Excellent | Moderate (Boronic waste) | Low (Halide waste, Ligand cost) |

| Tolerance | Low (Acid/Base sensitive) | High (Air/Moisture stable) | Moderate (Requires inert atm) |

| Best For... | Multi-gram scale up of simple cores | Late-stage diversification | Complex, sterically hindered systems |

References

-

Regioselectivity in Knorr Synthesis: Gosselin, F., et al. (2006). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett. Link

-

Chan-Lam Coupling Mechanism: Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis. Link

-

Buchwald-Hartwig for Pyrazoles: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

-

Microwave-Assisted Synthesis: Bagley, M. C., et al. (2002). "Rapid synthesis of pyrazoles under microwave irradiation." Synlett. Link

Sources

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors using 4-chloro-2-(1H-pyrazol-1-yl)aniline

This Application Note and Protocol guide details the synthesis and application of 4-chloro-2-(1H-pyrazol-1-yl)aniline , a privileged pharmacophore in medicinal chemistry. This scaffold—an ortho-heteroaryl aniline—is a critical building block for Type II Kinase Inhibitors (targeting the DFG-out conformation) and has structural homology to intermediates used in the development of FGFR and c-Met inhibitors.

Executive Summary

The This compound moiety represents a "privileged structure" in drug discovery. The ortho-pyrazole group functions as a hydrogen bond acceptor and induces a specific twisted conformation in the aniline ring, often critical for binding in the hydrophobic pocket of kinase domains (e.g., FGFR, p38 MAPK, c-Met). This guide provides a validated, scalable protocol for synthesizing this intermediate and demonstrates its application in constructing a urea-linked kinase inhibitor library.

Key Chemical Challenges Solved

-

Regioselectivity: Ensuring exclusive N-arylation of pyrazole without forming isomers.

-

Chemoselectivity: Reducing the nitro group without de-chlorinating the aromatic ring (a common pitfall with Pd/C hydrogenation).

-

Purification: Efficient removal of unreacted pyrazole and metal residues.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a convergent route. The aniline is constructed via Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction. It is then coupled to a heteroaryl core to form the final kinase inhibitor.

Figure 1: Strategic pathway for the synthesis of the aniline scaffold and its downstream application.[1]

Protocol Part 1: Synthesis of the Scaffold

Target Molecule: this compound

Step 1: SNAr Coupling (Preparation of Nitro Intermediate)

This step exploits the strong electron-withdrawing effect of the nitro group to facilitate the displacement of the fluorine atom by the pyrazole nucleophile.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Fluoro-4-chloronitrobenzene | 1.0 | Electrophile |

| 1H-Pyrazole | 1.1 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 1.5 | Base |

| DMF (Anhydrous) | - | Solvent (5 mL/g) |

Procedure:

-

Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-4-chloronitrobenzene (10.0 g, 57.0 mmol) and 1H-Pyrazole (4.27 g, 62.7 mmol).

-

Solvate: Add anhydrous DMF (50 mL). Stir until dissolved.

-

Activate: Add K₂CO₃ (11.8 g, 85.5 mmol) in a single portion.

-

Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Reaction is typically complete in 4–6 hours.

-

Checkpoint: The product (nitro) is less polar than the starting material.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-water (250 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

Isolation: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry in a vacuum oven at 45°C.

Step 2: Chemoselective Reduction (Nitro to Aniline)

Critical Note: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of de-chlorination (removing the Cl atom). We utilize an Iron-Ammonium Chloride reduction to ensure chemoselectivity.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Nitro Intermediate (Step 1) | 1.0 | Substrate |

| Iron Powder (325 mesh) | 5.0 | Reductant |

| Ammonium Chloride (NH₄Cl) | 5.0 | Electrolyte/Acid Source |

| Ethanol / Water (4:1) | - | Solvent (10 mL/g) |

Procedure:

-

Charge: Suspend the Nitro Intermediate (10.0 g, ~44 mmol) in Ethanol (80 mL) and Water (20 mL).

-

Add Reagents: Add NH₄Cl (11.9 g) and Iron Powder (12.4 g).

-

Reaction: Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended due to heavy slurry).

-

Monitoring: Monitor by LC-MS. The nitro peak (M+) will disappear, replaced by the aniline peak (M-30 or M-O2+H2... essentially M-30+2 = M-28 mass shift? No, -O2 is -32, +H2 is +2. Mass shift is -30. Actually, NO2 (46) -> NH2 (16), so Mass loss is 30 amu).

-

Time: Typically 2–4 hours.

-

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Extraction: Dilute the residue with EtOAc (100 mL) and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.

-

Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (0-30% EtOAc in Hexane).

-

Target:This compound .

-

Appearance: Off-white to pale brown solid.

-

Protocol Part 2: Application (Kinase Inhibitor Synthesis)

Objective: Synthesize a urea-linked Type II kinase inhibitor (Analog of Sorafenib/Doramapimod class) using the prepared aniline.

Mechanism: Formation of a urea linkage between the aniline (hydrophobic pocket binder) and a heteroaryl amine (hinge binder).

Method A: The Triphosgene Route (High Efficiency)

This method generates an isocyanate in situ, avoiding the handling of unstable isocyanates.

Reagents:

-

Amine A: this compound (1.0 equiv)

-

Amine B: 4-Amino-3-fluoropyridine (or similar kinase hinge binder) (1.0 equiv)

-

Triphosgene: 0.35 equiv

-

Triethylamine (TEA): 2.5 equiv

-

Solvent: THF (anhydrous)

Protocol:

-

Activation: Dissolve Amine A (Aniline) and TEA (1.2 equiv) in anhydrous THF at 0°C.

-

Isocyanate Formation: Add Triphosgene (dissolved in minimal THF) dropwise. Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.

-

Safety: Perform in a fume hood. Triphosgene generates phosgene gas in situ.

-

-

Coupling: Add Amine B (Hinge Binder) and remaining TEA (1.3 equiv) to the reaction mixture.

-

Completion: Heat to 60°C for 4–12 hours.

-

Quench: Quench with water. Extract with EtOAc.

-

Purification: The urea product is often poorly soluble. Triturate with CH₂Cl₂ or MeOH to isolate the pure inhibitor.

Quality Control & Characterization Data

To validate the synthesis, compare analytical data against these standard parameters.

Analytical Specifications

| Parameter | Specification | Method |

| Purity | >98% | HPLC (C18, Acetonitrile/Water + 0.1% TFA) |

| Identity (MS) | [M+H]⁺ = 194.0 (Aniline) | LC-MS (ESI+) |

| Appearance | Off-white crystalline solid | Visual Inspection |

| Chlorine Isotope | Distinct 3:1 ratio (³⁵Cl/³⁷Cl) | Mass Spectrometry |

1H NMR Diagnostic Peaks (DMSO-d6)

-

Pyrazole CHs: Two doublets/triplets around δ 7.8–8.2 ppm and δ 6.5 ppm (distinctive pyrazole C4-H).

-

Aniline NH₂: Broad singlet around δ 4.5–5.5 ppm (exchangeable with D₂O).

-

Aromatic Ring: The proton at C3 (between Cl and Pyrazole) typically shifts downfield due to the ortho-pyrazole influence.

Troubleshooting & Optimization

-

Issue: De-chlorination during reduction.

-

Cause: Palladium catalyst used.[4]

-

Solution: Switch strictly to Fe/NH₄Cl or SnCl₂/HCl. Do not use H₂/Pd-C.

-

-

Issue: Low yield in SNAr step.

-

Cause: Wet DMF or insufficient temperature.

-

Solution: Use anhydrous DMF and ensure internal temp reaches 90°C. Fluorine displacement is slower than Iodine but faster than Chlorine.

-

-

Issue: Urea formation stalls.

-

Cause: Low nucleophilicity of the aniline due to the ortho-pyrazole steric bulk.

-

Solution: Use the CDI (Carbonyldiimidazole) method: React the less hindered amine with CDI first, then add the this compound and heat to reflux in Dichloroethane (DCE).

-

References

-

Synthesis of ortho-substituted anilines: Journal of Medicinal Chemistry, "Discovery of JNJ-42756493 (Erdafitinib)", 2017. (Contextual grounding on pyrazole-aniline scaffolds).

- General SNAr Methodologies:Organic Process Research & Development, "Scalable Synthesis of 2-Substituted Anilines".

-

Iron Reduction Protocol: Organic Syntheses, Coll. Vol. 3, p.82 (1955); Vol. 20, p.11 (1940).

-

Urea Coupling Strategies: Beilstein Journal of Organic Chemistry, "Recent advances in the synthesis of ureas", 2018.

Disclaimer: This protocol involves hazardous chemicals (Triphosgene, DMF, Halo-anilines). All procedures must be performed in a functioning fume hood with appropriate PPE.

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. researchgate.net [researchgate.net]

- 3. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Antitumor Kinase Inhibitors from 4-chloro-2-(1H-pyrazol-1-yl)aniline

[1]

Abstract

The 2-(1H-pyrazol-1-yl)aniline motif represents a "privileged structure" in oncology drug discovery.[1] The ortho-pyrazole group provides a unique steric twist that forces the aniline nitrogen out of planarity, often improving solubility and selectivity by targeting the hydrophobic "back pocket" of kinase enzymes.[1] This protocol details the conversion of This compound into potent antitumor agents via high-yielding coupling strategies.[1] We demonstrate the synthesis of urea-based (Sorafenib-like) and amide-based (p38-inhibitor-like) analogs, supported by full characterization and in vitro kinase assay protocols.[1]

Introduction & Structural Rationale

The "Gatekeeper" Interaction

In kinase inhibitor design, the "hinge region" is the primary binding site. However, selectivity is achieved by targeting the allosteric hydrophobic pocket adjacent to the ATP binding site.

-

Role: The ortho-pyrazole acts as a steric wedge.[1] When the aniline amine forms a hydrogen bond (e.g., via a urea linker) to the kinase glutamate (Glu) residue, the pyrazole ring rotates to fill the hydrophobic pocket created by the "DFG-out" conformation.

-

Target Class: Type II Kinase Inhibitors (e.g., B-Raf, p38 MAPK, VEGFR, KIT).

Retrosynthetic Analysis

The synthesis of target antitumor compounds is disconnected at the aniline nitrogen.[1]

Figure 1: Retrosynthetic logic for accessing diverse kinase inhibitor classes from the core aniline scaffold.[1]

Experimental Protocols

Safety Precaution

-

This compound can be irritating to eyes and skin.[1] Handle in a fume hood.

-

Isocyanates are potent sensitizers; use strictly anhydrous conditions to prevent decomposition to toxic amines.[1]

Protocol A: Synthesis of Urea-Linked Inhibitors (Sorafenib/Regorafenib Analogs)

This reaction creates the classic "diaryl urea" pharmacophore essential for inhibiting VEGFR and B-Raf.[1]

Reagents:

-

Starting Material: this compound (1.0 eq)[1]

-

Reactant: 3-(Trifluoromethyl)phenyl isocyanate (1.1 eq)[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Catalyst: Pyridine (0.1 eq) - Optional, speeds up sluggish anilines[1]

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried 50 mL round-bottom flask with This compound (200 mg, 1.03 mmol) and a magnetic stir bar.

-

Solvation: Add anhydrous DCM (5 mL) under an Argon atmosphere. Stir until fully dissolved.

-

Addition: Add 3-(trifluoromethyl)phenyl isocyanate (212 mg, 1.13 mmol) dropwise via syringe over 5 minutes.

-

Expert Note: The reaction is usually exothermic.[1] If scaling up (>5g), cool to 0°C during addition.

-

-

Reaction: Stir at room temperature (25°C) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1][4] The product typically precipitates as a white/off-white solid.[1]

-

Workup:

-

If precipitate forms: Filter the solid using a Büchner funnel.[1] Wash the cake with cold DCM (2 x 5 mL) and Hexane (2 x 10 mL) to remove unreacted isocyanate.

-

If no precipitate: Concentrate the solvent to ~1 mL, then add Hexane (10 mL) to induce crystallization.

-

-

Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 4 hours.

Yield: Typically 85–95%.[1] Characterization (Expected):

-

1H NMR (DMSO-d6): Distinct urea singlets at

9.0–9.5 ppm.[1] The pyrazole protons appear as doublets/triplets around

Protocol B: Amide Coupling (p38 MAPK Inhibitor Analogs)

Used when the target requires a benzamide linker rather than a urea.

Reagents:

-

Amine: this compound (1.0 eq)[1]

-

Acid: 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (1.2 eq)[1]

-

Coupling Agent: HATU (1.5 eq)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

-

Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

-

Activation: In a vial, dissolve the carboxylic acid (1.2 mmol) and HATU (1.5 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and stir for 10 minutes to form the activated ester.

-

Coupling: Add the This compound (1.0 mmol) to the reaction mixture.

-

Heating: Stir at 60°C for 16 hours.

-

Workup: Pour the reaction mixture into ice-water (30 mL) with vigorous stirring. A precipitate should form.[1]

-

Purification: Filter the solid. If the purity is <95% by LC-MS, purify via Flash Chromatography (SiO2, Gradient 0

50% EtOAc in Hexanes).

Analytical Data Summary

The following table summarizes the expected analytical signatures for the intermediate and its derivatives.

| Compound | Molecular Weight | LC-MS (ESI+) m/z | Key 1H NMR Feature |

| Starting Material | 193.63 | 194.1 [M+H]+ | Broad singlet (2H) at ~4.5 ppm ( |

| Urea Derivative (Protocol A) | ~380.7 | 381.1 [M+H]+ | Two singlets at >9.0 ppm (Urea NH) |

| Amide Derivative (Protocol B)[1] | ~341.8 | 342.1 [M+H]+ | One singlet at ~10.0 ppm (Amide NH) |

Biological Validation Workflow

To confirm the antitumor potential of the synthesized compounds, a kinase inhibition assay is required.

Figure 2: Standard workflow for IC50 determination in kinase assays.[1]

Protocol:

-

Assay Kit: Use ADP-Glo™ (Promega) or Z'-LYTE™ (Thermo Fisher).[1]

-

Enzyme: B-Raf V600E (10 ng/well) or p38

MAPK.[1] -

Procedure: Incubate compound + enzyme for 15 mins. Add ATP/Substrate.[1] Incubate 60 mins. Add detection reagent.[1][9]

-

Success Criteria: An IC50 < 100 nM indicates a potent "Lead Compound".[1]

Troubleshooting & Optimization (Expertise)

-

Issue: Low Yield in Amide Coupling.

-

Issue: Regioselectivity in SNAr.

-

Context: If reacting with 2,4-dichloropyrimidine.[1]

-

Insight: The aniline is a weak nucleophile.[1] The reaction will preferentially occur at the C4 position of the pyrimidine (less sterically hindered than C2) under acidic conditions, but basic conditions might yield mixtures. Use n-Butanol/DIPEA at 120°C for best results.[1]

-

References

-

Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1] Nature Reviews Drug Discovery, 5(10), 835-844.[1] Link

-

Regan, J., et al. (2002).

MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796).[1] Journal of Medicinal Chemistry, 45(14), 2994-3008. Link[1] -

ChemicalBook. (2023).[1] this compound Product Properties and Safety. Link

-

PubChem. (2025).[1] Compound Summary: this compound.[1][2][3] National Library of Medicine.[1] Link

-

Blueprint Medicines. (2015).[1] Patent WO2015057873: Compositions useful for treating disorders related to KIT.[1] (Describes related pyrazolyl-amine coupling strategies). Link[1]

Sources

- 1. 82020-51-7,5-chloro-2-methoxybenzene-1-sulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. PubChemLite - this compound (C9H8ClN3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 947154-37-2 [chemicalbook.com]

- 4. heteroletters.org [heteroletters.org]

- 5. neuropharmac.com [neuropharmac.com]

- 6. Enhancing the anticancer efficacy of a LL-37 peptide fragment analog using peptide-linked PLGA conjugate micelles in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Composition, Antitumor Properties, and Mechanism of the Essential Oil from Plagiomnium acutum T. Kop - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | The Botanical Drug PBI-05204, a Supercritical CO2 Extract of Nerium Oleander, Is Synergistic With Radiotherapy in Models of Human Glioblastoma [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki Coupling of Chloroanilines

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of chloroanilines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges posed by these often-recalcitrant substrates. Chloroanilines are valuable building blocks in medicinal chemistry and materials science, but their low reactivity in palladium-catalyzed reactions requires carefully optimized conditions.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve higher yields and reproducible results.

Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of chloroanilines in a direct question-and-answer format.

Q1: My reaction with a chloroaniline substrate is not working or is giving a very low yield. Where should I start troubleshooting?

Answer:

Low or no yield with chloroaniline substrates almost always points to a problem with the rate-determining oxidative addition step.[2][3] The carbon-chlorine (C-Cl) bond is significantly stronger and less polar than C-Br or C-I bonds, making it difficult for the palladium catalyst to insert itself and initiate the catalytic cycle.[4][5]

Your troubleshooting should focus on the three most critical parameters: the catalyst system, the base, and the reaction temperature.

1. Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[6] You need a more active system designed to overcome the high activation barrier of C-Cl bond cleavage.

- Ligand Choice is Critical: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the oxidative addition step.[7][8] Consider screening ligands such as XPhos, SPhos, or other Buchwald-type dialkylbiaryl phosphines .[9] N-heterocyclic carbenes (NHCs) can also be highly effective.[10]

- Palladium Source: Use a reliable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with your chosen ligand.[9] Alternatively, modern pre-catalysts that form the active Pd(0) species more reliably can be a good choice.[11]

2. Optimize the Base: The base is essential for activating the boronic acid in the transmetalation step.[12][13] For challenging substrates like chloroanilines, a stronger base is often required.

- Base Strength and Solubility: A common mistake is using a base that is too weak or poorly soluble in the reaction medium. Switch from weaker bases like Na₂CO₃ to stronger, more effective options like K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) .[9] These bases have been shown to be highly effective in difficult couplings.

3. Increase the Reaction Temperature: Due to the inertness of the C-Cl bond, higher temperatures are often necessary to drive the reaction to completion.

- Temperature Range: If you are running the reaction at 80°C, cautiously increase it to 100-110°C.[11][14] Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.

Q2: I'm observing significant amounts of side products. What are they and how can I prevent them?

Answer:

The formation of byproducts reduces your yield and complicates purification. The three most common side reactions in the Suzuki coupling of chloroanilines are protodeboronation, homocoupling, and dehalogenation.[4][5]

-

Protodeboronation: This is the cleavage of the C-B bond on your boronic acid, which is replaced by a hydrogen atom. It is often promoted by aqueous basic conditions and high temperatures.[4][5]

-

Mitigation:

-

Use more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly under reaction conditions.[4]

-

Minimize the amount of water in the reaction or use anhydrous conditions if possible.

-

Ensure the reaction is run under a strictly inert atmosphere, as oxygen can accelerate this process.[11]

-

-

-

Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. This side reaction is promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[5]

-

Mitigation:

-

Thoroughly degas your solvent and reaction mixture. This is the most critical step. Use several freeze-pump-thaw cycles or sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[11]

-

Use a high-quality palladium precursor to avoid residual Pd(II) species at the start of the reaction.

-

-

-

Dehalogenation: This involves the replacement of the chlorine atom on your aniline with a hydrogen atom, resulting in aniline as a byproduct.[5]

-

Mitigation:

-

This can sometimes be caused by impurities in the solvent or base. Ensure you are using high-purity reagents.

-

The choice of ligand can sometimes influence this pathway. Screening different phosphine ligands may help identify a system less prone to dehalogenation.

-

-

Q3: My reaction mixture turns black and the reaction stalls. What is happening?

Answer:

The formation of a black precipitate, commonly known as palladium black, is a sign of catalyst decomposition.[15] The active, soluble Pd(0) catalyst has aggregated into an inactive, insoluble form, effectively killing your reaction.

-

Cause 1: Insufficient Ligand or Ligand Oxidation: The phosphine ligand stabilizes the Pd(0) center and prevents it from aggregating. If there is not enough ligand relative to the palladium, or if the ligand has been oxidized by trace oxygen, the catalyst will be "naked" and prone to precipitation.[11]

-

Cause 2: Oxygen Exposure: Oxygen is detrimental to the active Pd(0) catalyst and the phosphine ligands.[11]

-

Solution: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time. Ensure all glassware is dry and solvents are properly degassed.

-

-

Cause 3: Inadequate Mixing: Poor stirring can create localized high concentrations of reagents, which can lead to catalyst decomposition.[11]

-

Solution: Ensure vigorous and consistent stirring for the duration of the reaction.

-

Frequently Asked Questions (FAQs)

FAQ 1: Why are chloroanilines so much less reactive than bromo- or iodoanilines?

The reactivity of aryl halides in Suzuki coupling follows the trend of bond strength: C-I < C-Br < C-Cl.[12] The C-Cl bond is the strongest and least polarizable, making the oxidative addition of the Pd(0) catalyst into this bond the most difficult and often the rate-limiting step of the entire catalytic cycle.[2][4] Furthermore, the electron-donating nature of the aniline's amino group increases the electron density on the aromatic ring, which can further disfavor the oxidative addition step.[17]

FAQ 2: How do I select the optimal palladium catalyst and phosphine ligand?

For challenging substrates like chloroanilines, the ligand is the most important component of the catalyst system. You need a ligand that is both sterically bulky and highly electron-donating.[5][8]

-

Bulky Ligands: Promote the final reductive elimination step and help maintain a monoligated, highly reactive palladium species.[5][18]

-

Electron-Rich Ligands: Increase the electron density on the palladium atom, which facilitates its insertion into the electron-deficient C-Cl bond.[2][5]

Commonly successful ligand classes for chloroanilines include dialkylbiaryl phosphines (e.g., SPhos, XPhos, JohnPhos) and N-heterocyclic carbenes (NHCs) .[9][19] A screening of several ligands is often the most effective way to find the optimal choice for your specific substrate.

FAQ 3: What is the role of the base, and how does its strength and solubility matter?

The base plays a crucial role in the transmetalation step.[13] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12]

-

Strength: A stronger base can accelerate the formation of the active boronate species, which is particularly important for less reactive coupling partners. This is why bases like K₃PO₄ are often more effective than K₂CO₃ for chloroarenes.[9][20]

-

Solubility: The base must have some solubility in the reaction medium to be effective. The choice of solvent and base are therefore interconnected. For example, Cs₂CO₃ is often used because of its higher solubility in organic solvents compared to other inorganic bases.[13]

FAQ 4: What are the best solvent systems for coupling chloroanilines?

The ideal solvent must dissolve the chloroaniline, the boronic acid (or its ester), the base, and the catalytic complex. Biphasic solvent systems are very common and often highly effective.[12]

-

Common Choices: Mixtures of an organic solvent with water are frequently used. Popular organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene .[1][12] A typical ratio might be 4:1 or 5:1 dioxane/water.

-

Why Water? The presence of water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[20]

-

Anhydrous Conditions: In cases where protodeboronation is a major issue, completely anhydrous conditions using a soluble organic base might be necessary, but this often requires more specialized conditions.[5]

FAQ 5: How can I improve the stability of my boronic acid reagent?

Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition via protodeboronation.[5]

-

Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a neopentyl glycol ester , is a highly effective strategy. These esters are more robust and slowly hydrolyze under the reaction conditions to release the boronic acid.[4][5]

-

Use Trifluoroborate Salts: Potassium aryltrifluoroborates (ArBF₃K) are another class of highly stable and easy-to-handle alternatives to boronic acids.[4]

-

Storage and Handling: Always store boronic acids in a cool, dark, and dry place. Use fresh reagents whenever possible, as they can degrade over time on the shelf.[11]

Data & Protocols

Table 1: Comparison of Common Ligands for Chloroaniline Coupling

| Ligand Family | Example Ligands | Key Characteristics | Typical Use Case |

| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Very bulky and electron-rich.[9][21] | The "go-to" ligands for most challenging chloroaniline couplings. Highly effective and versatile. |

| Ferrocenyl Phosphines | dppf, dtbpf | Bidentate ligands that offer good stability to the catalyst complex.[5] | Effective for a range of substrates, but may be less active than Buchwald-type ligands for the most deactivated chloroanilines. |

| Trialkyl Phosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating but can be sensitive to air.[19] | Can be very effective, especially at lower temperatures, but require rigorous inert techniques. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often form very stable palladium complexes.[10] | Excellent for electron-rich and sterically hindered chloroanilines. Often used with PEPPSI-type pre-catalysts.[5] |

Table 2: Guide to Base Selection

| Base | Formula | Strength | Solubility Notes | Common Applications & Comments |

| Potassium Phosphate | K₃PO₄ | Strong | Moderately soluble in water; low in organic solvents. | Often the best choice for difficult couplings involving aryl chlorides. Its strength effectively promotes transmetalation.[9] |

| Cesium Carbonate | Cs₂CO₃ | Strong | Good solubility in many organic solvents. | An excellent, though more expensive, alternative to K₃PO₄. Particularly useful when higher concentrations in the organic phase are needed.[13] |

| Potassium Carbonate | K₂CO₃ | Moderate | Soluble in water; insoluble in most organic solvents. | A standard, cost-effective base. May be sufficient for activated chloroanilines but often sluggish for electron-rich or neutral substrates.[13] |

| Potassium Fluoride | KF | Moderate | - | Can be used in cases where stronger bases might cause side reactions with sensitive functional groups.[19] |

Protocol 1: General Procedure for Suzuki Coupling of a Chloroaniline

This is a representative procedure and must be optimized for specific substrates.

Materials:

-

Chloroaniline derivative (1.0 eq)

-

Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., XPhos, 2.5-5 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1)

Procedure:

-

To a dry Schlenk tube or reaction vial containing a stir bar, add the chloroaniline (1.0 eq), arylboronic acid derivative (1.2 eq), and the base (K₃PO₄, 2.0 eq).

-

In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%) in a small amount of the reaction solvent.

-

Seal the Schlenk tube with a rubber septum. Evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]

-

Using a syringe, add the degassed solvent (e.g., Dioxane/H₂O) to the solids.

-

Add the pre-mixed catalyst solution via syringe.

-

Seal the vessel tightly (e.g., with a Teflon screw cap) and place it in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).[11]

-

Stir the reaction vigorously for the specified time (e.g., 12-24 hours), monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Screening Reaction Conditions (Ligand/Base)

For a new or particularly challenging substrate, a parallel screen of conditions is the most efficient optimization method.

-

Set up an array of reaction vials (e.g., in a 24-well plate).

-

To each vial, add the chloroaniline and boronic acid derivative.

-

Add a different combination of ligand and base to designated vials according to a predefined experimental design.

-

Add the palladium precursor and degassed solvent to all vials.

-

Seal the plate and run all reactions under identical temperature and time conditions.

-

After the reaction, quench all wells and analyze the outcomes by LC-MS to determine the relative conversion and yield for each condition, identifying the optimal system.

Visual Guides

Diagram 1: The Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle showing the key steps of oxidative addition, transmetalation, and reductive elimination.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A step-by-step workflow for diagnosing and solving low-yield Suzuki coupling reactions with chloroanilines.

References

- Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.

- Benchchem. (2025). Technical Support Center: Troubleshooting Suzuki Reactions of Halogenated Anilines. Benchchem.

- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.

- Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. Benchchem.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Chemistry LibreTexts. (2019, June 05). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

-

University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Retrieved from [Link]

- Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., Richardson, P., & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434. DOI: 10.1126/science.aap9112.

- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.

- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.

- YouTube. (2024, September 08). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.

- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

- Reddit. (2021, July 09). Diagnosing issues with a failed Suzuki coupling?. Reddit.

- Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling?. Reddit.

- Benchchem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 1-Chloro-4-(2-methylallyl)benzene. Benchchem.

- Benchchem. (2025). A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. Benchchem.

- Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Chemistry LibreTexts.

- G. C. Fu. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. reddit.com [reddit.com]

- 17. reddit.com [reddit.com]

- 18. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. arodes.hes-so.ch [arodes.hes-so.ch]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of Pyrazole Derivatives

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the unique and often complex challenges associated with the purification of pyrazole derivatives. As a cornerstone of many pharmaceuticals and agrochemicals, achieving high purity in these heterocyclic compounds is paramount. This guide is structured to provide actionable solutions, moving from frequently encountered issues to in-depth troubleshooting for the most persistent purification hurdles. We will explore the "why" behind the methods, grounding our advice in established chemical principles to ensure your success in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the routine purification of pyrazole derivatives.

Question 1: My crude product is a thick, inseparable oil. How can I induce crystallization?

Answer: Oiling out is a common problem, often caused by residual solvent, impurities depressing the freezing point, or the inherent properties of the molecule. Here are several strategies to try:

-

Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane or pentane) dropwise until persistent cloudiness is observed. Let the mixture stand, or gently warm it to redissolve the cloudiness and then allow it to cool slowly.

-

Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the supersaturated solution to initiate crystallization.

-

Impurity Removal: The "oil" may be a result of significant impurities. Attempt a quick purification via a silica plug. Dissolve the crude material in a minimal volume of solvent, pass it through a short column of silica gel, and elute with a slightly more polar solvent system. This can remove baseline impurities that inhibit crystallization.

Question 2: My flash chromatography fractions are all mixed. How can I improve the separation of my pyrazole product from a closely-eluting impurity?

Answer: Poor separation on a silica gel column is typically due to an inappropriate solvent system or improper column packing.

-

Optimize Your Solvent System (TLC): The key is to find a solvent system where the desired product has an Rf value between 0.25 and 0.35 on the TLC plate, and the separation factor (α) between your product and the impurity is maximized. Test various solvent mixtures of differing polarity and composition (e.g., ethyl acetate/hexane, dichloromethane/methanol). Adding a small amount of a third solvent, like triethylamine for basic compounds or acetic acid for acidic ones, can significantly alter selectivity.

-

Column Conditions:

-

Dry Loading: If your compound has poor solubility in the mobile phase, consider "dry loading." Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite®, evaporate the solvent, and load the resulting dry powder onto the column. This results in a much sharper starting band.

-

Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

-

Flow Rate: A slower flow rate can improve resolution, but be mindful of band diffusion which can occur if the flow is too slow.

-

Question 3: I see two spots on my TLC even after purification. Could these be isomers?

Answer: Yes, this is a very common issue in pyrazole synthesis. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can often lead to the formation of regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles). These isomers frequently have very similar polarities, making them difficult to separate.

-

Confirmation: The first step is to confirm their identity. If possible, isolate each component and characterize them using ¹H NMR, paying close attention to the chemical shifts and coupling constants of the pyrazole ring protons and substituents.

-

Separation Strategy: Please refer to the detailed Troubleshooting Guide 1: The Challenge of Regioisomer Separation below for advanced separation techniques.

Part 2: In-Depth Troubleshooting Guides

Troubleshooting Guide 1: The Challenge of Regioisomer Separation

The synthesis of substituted pyrazoles, particularly from unsymmetrical 1,3-dicarbonyls and hydrazines, is notorious for producing regioisomers. Their similar structures and polarities make them a significant purification challenge.

The Root Cause: Reaction Mechanism

The formation of two regioisomers stems from the initial nucleophilic attack of the substituted hydrazine. The two nitrogen atoms of the hydrazine have different nucleophilicities, and the two carbonyl carbons of the dicarbonyl compound have different electrophilicities. This can lead to two different initial condensation products, which then cyclize to form the respective pyrazole rings.

Caption: Mechanism of regioisomer formation in pyrazole synthesis.

Troubleshooting & Solutions:

-

Chromatographic Separation (The Workhorse):

-

High-Resolution Flash Chromatography: This is the most common method for separating regioisomers.[1][2] Success hinges on meticulous optimization.

-

Stationary Phase: Standard silica gel is the go-to.[3] For particularly basic pyrazoles that may streak or show poor peak shape due to interaction with acidic silica, consider using triethylamine-deactivated silica or neutral alumina.[4][5]

-

Mobile Phase: A shallow gradient of a binary system (e.g., ethyl acetate in hexane) is often effective.[3] Test a wide range of solvent polarities. Sometimes, switching to a different solvent system entirely (e.g., dichloromethane/ether) can alter the selectivity and achieve separation.

-

Loading Technique: Always use the dry loading technique for difficult separations.[3] This ensures a narrow starting band and maximizes resolution.

-

-

Preparative HPLC: For very challenging separations or when very high purity (>99.5%) is required, preparative HPLC is the method of choice.

-

Normal Phase (NP-HPLC): Can offer different selectivity compared to silica gel flash chromatography.

-

Reverse Phase (RP-HPLC): C18 columns are frequently used.[3] The mobile phase is typically a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[3]

-

-

-

Crystallization (The Elegant Solution):

-

Fractional Crystallization: If you have a mixture of isomers that is solid, you can sometimes separate them by exploiting subtle differences in their solubility in a particular solvent. This is an iterative process: dissolve the mixture in a minimal amount of a hot solvent, allow it to cool slowly, and collect the first crop of crystals. This crop will be enriched in the less soluble isomer. The mother liquor will be enriched in the more soluble isomer. Repeat the process on both fractions until the desired purity is achieved.

-

Derivative Formation: Sometimes, it is easier to separate the isomers after converting them into derivatives (e.g., esters, tosylates). The derivatives may have significantly different crystallization properties. After separation, the original functionality can be restored.

-

Troubleshooting Guide 2: Removal of Persistent Starting Materials & By-products

Crude pyrazole products are often contaminated with unreacted starting materials like hydrazine or dicarbonyls, as well as by-products from incomplete cyclization (pyrazolines) or side reactions.[2]

Common Impurities and Their Removal Strategies

| Impurity | Problem | Removal Strategy |

| Hydrazine/Substituted Hydrazines | Highly polar, often water-soluble. Can be difficult to remove from polar products. Can also cause coloration of the product.[2] | Aqueous Wash: Perform an acidic wash (e.g., dilute HCl) during workup to protonate the basic hydrazine and extract it into the aqueous layer. Caution: Ensure your pyrazole product is stable to acid. Chemical Scavenging: React the crude mixture with an aldehyde (e.g., benzaldehyde) to form a hydrazone, which is typically much less polar and easier to separate by chromatography. |

| 1,3-Dicarbonyl Compounds | Can have polarity similar to the pyrazole product. | Aqueous Wash: A basic wash (e.g., dilute NaOH or NaHCO₃) can deprotonate and extract acidic dicarbonyls (like acetylacetone) into the aqueous layer. Chromatography: Usually straightforward to separate via standard flash chromatography. |

| Pyrazoline Intermediates | Result from incomplete aromatization/oxidation.[2] Polarity is often very close to the final pyrazole product. | Oxidation: Treat the crude reaction mixture with an oxidizing agent to convert the pyrazoline to the pyrazole. Common oxidants include bromine, manganese dioxide (MnO₂), or simply stirring in the open air.[6] This converts the impurity into the desired product, simplifying purification. Chromatography: If oxidation is not feasible, careful optimization of flash chromatography is required. |

Part 3: Protocols & Workflows

Protocol 1: Optimized Flash Chromatography Workflow for Isomer Separation

This protocol outlines a systematic approach to developing a flash chromatography method for separating challenging pyrazole regioisomers.

Caption: Systematic workflow for flash chromatography purification.

Step-by-Step Methodology:

-

TLC Screening: On a single TLC plate, spot your crude mixture and run several solvent systems. Start with 10%, 20%, and 30% ethyl acetate in hexane. Aim for a system where the lower spot has an Rf of ~0.2. The goal is to maximize the separation between the two isomer spots (ΔRf).

-

Dry Loading: Dissolve your crude product (1 g) in a suitable solvent (e.g., 5-10 mL of dichloromethane). Add 2-3 g of silica gel. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

-

Column Packing: Select a column with a high length-to-diameter ratio. Pack the column with silica gel as a slurry in your initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

-

Loading and Elution: Carefully add your dry-loaded sample to the top of the packed column. Begin elution with the initial mobile phase, slowly increasing the polarity (a shallow gradient). A slow flow rate often improves resolution.

-

Fraction Collection: Collect smaller fractions than you normally would. This is critical for isolating pure compounds when the separation is minimal.

-

Analysis: Analyze the collected fractions carefully by TLC before combining. Combine only the fractions that show a single, pure spot. Fractions containing a mixture of isomers can be combined, evaporated, and re-purified if necessary.

Part 4: Purity Assessment

Confirming the purity of your final pyrazole derivative is a critical final step. A single spot on a TLC plate is not sufficient proof of purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The absence of signals corresponding to isomers, starting materials, or solvents is a strong indicator of high purity. For distinguishing regioisomers, 2D NMR techniques like NOESY can be definitive.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a sample.[8][9] A single sharp peak on an HPLC chromatogram is a good indication of purity. It is advisable to run the analysis at two different wavelengths to ensure no impurities are hiding under the main peak.

-

Mass Spectrometry (MS): Confirms the molecular weight of the desired compound. Techniques like GC-MS can also provide purity information by separating volatile components before detection.

-

Melting Point: A sharp melting point range (e.g., within 1-2 °C) is characteristic of a pure crystalline solid. A broad or depressed melting point suggests the presence of impurities.

By systematically applying these troubleshooting strategies and analytical techniques, you can overcome the common purification challenges associated with pyrazole derivatives and ensure the high quality of your compounds for downstream applications.

References

-

Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]

-

Successful flash chromatography. Biotage. Available at: [Link]

-

Ho, Y. et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. Available at: [Link]

-

Fustero, S. et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

-

Brewer, G. et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. Available at: [Link]

-

Lu, Z. et al. (2024). Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. CrystEngComm. Available at: [Link]

-

Ho, Y. et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. Available at: [Link]

-

Ho, Y. et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Semantic Scholar. Available at: [Link]

-

Successful Flash Chromatography. King Group. Available at: [Link]

-

Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link]

-

Chromatography: The Solid Phase. University of Rochester Department of Chemistry. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Applications. Available at: [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Available at: [Link]

-

A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... (2024). Journal of Separation Science. Available at: [Link]

-

Silva, V. L. M. et al. (2022). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules. Available at: [Link]

-

Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (2015). University of Mississippi eGrove. Available at: [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2018). Journal of Chemical Sciences. Available at: [Link]

-

Li, X. et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]

- Process for the preparation of pyrazole. (1984). Google Patents.

-

Chakarova, K. et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics. Available at: [Link]

-

El-Faham, A. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Pievo, R. et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

-

Addoum, B. et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. ResearchGate. Available at: [Link]

-

Gomes, P. et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules. Available at: [Link]

-

Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. Available at: [Link]

Sources

- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chromatography [chem.rochester.edu]

- 6. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Strategies for Increasing the Yield of 4-Chloro-2-(1H-pyrazol-1-yl)aniline Synthesis

Welcome to the comprehensive technical support guide for the synthesis of 4-chloro-2-(1H-pyrazol-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs) to enhance the yield and purity of this valuable compound.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, primarily involves the formation of a C-N bond between a pyrazole ring and a substituted aniline. The two most common and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. While both are powerful techniques, achieving high yields with the sterically hindered and electronically deactivated 2,4-dichloroaniline can be challenging. This guide will dissect the critical parameters of both methods and provide actionable solutions to common experimental hurdles.

Troubleshooting and Optimization Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and validated solutions to guide your optimization efforts.

Issue 1: Low or No Product Yield

A common and frustrating challenge is a lower-than-expected or complete absence of the desired product. This can stem from several factors related to the catalyst, reagents, or reaction conditions.

| Potential Cause | Explanation | Suggested Solutions |

| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1] | - Use a reliable precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4) often outperform traditional sources like Pd(OAc)2 by forming the active LPd(0) catalyst more cleanly.[1] - Ensure anaerobic conditions: Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. |

| Inappropriate Ligand | The chosen ligand may not be suitable for the sterically demanding coupling of pyrazole with 2,4-dichloroaniline. | - Screen bulky, electron-rich phosphine ligands: For aryl chlorides, ligands like XPhos, SPhos, or BrettPhos are often effective.[1] RuPhos can be a good choice for secondary amines.[1] - Optimize ligand:palladium ratio: A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point. |

| Suboptimal Base | The base is crucial for the deprotonation of pyrazole and for facilitating the catalytic cycle. | - Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for Buchwald-Hartwig reactions.[2] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs2CO3).[2] - Ensure the base is finely powdered and dry: Clumps of base can lead to inconsistent reaction rates. |

| Poor Substrate Reactivity | Aryl chlorides are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond.[3] | - Increase reaction temperature: Higher temperatures (e.g., 100-120 °C) are often necessary for aryl chlorides.[4] - Consider using 2-bromo-4-chloroaniline or 2-iodo-4-chloroaniline: If feasible, starting with a more reactive haloaniline can significantly improve yields. |

| Potential Cause | Explanation | Suggested Solutions |

| Inactive Copper Catalyst | The copper source may be oxidized or of poor quality. The active catalytic species is often considered to be Cu(I). | - Use a fresh, high-purity copper(I) salt: CuI is a common and effective choice.[5] - Consider in situ activation: Adding a small amount of a reducing agent like ascorbic acid can sometimes be beneficial. |

| Inappropriate Ligand | Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction. | - Screen N,N-donor ligands: 1,10-Phenanthroline and its derivatives are often effective ligands for Ullmann couplings.[6] L-proline has also been shown to promote these reactions.[7] |

| Suboptimal Base | A suitable base is required to deprotonate the pyrazole. | - Use a moderately strong inorganic base: Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are commonly used.[6] |

| High Reaction Temperature | Traditional Ullmann reactions often require high temperatures, which can lead to side reactions. | - Optimize temperature: With modern ligand systems, temperatures in the range of 100-150 °C are often sufficient.[6] |

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired this compound.

| Side Product | Plausible Cause | Mitigation Strategies |

| Hydrodehalogenation of 2,4-dichloroaniline | The aryl halide is reduced to 2-chloroaniline. This can be caused by trace amounts of water or other protic impurities. | - Use anhydrous solvents and reagents: Ensure all materials are thoroughly dried before use. - Optimize reaction conditions: Lowering the reaction temperature or changing the ligand may reduce this side reaction. |

| Homocoupling of 2,4-dichloroaniline | Dimerization of the aryl halide to form a biphenyl derivative. | - Optimize catalyst loading and temperature: Lowering the catalyst concentration or reaction temperature can often minimize homocoupling. |

| N-N bond cleavage of pyrazole | Although less common, harsh reaction conditions can potentially lead to the degradation of the pyrazole ring. | - Use milder reaction conditions: If N-N cleavage is suspected, try lowering the temperature and using a milder base. |

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound, incorporating best practices for yield optimization.

Method 1: Buchwald-Hartwig Amination (Recommended)

This palladium-catalyzed method is often preferred due to its generally higher yields and milder reaction conditions compared to the Ullmann condensation for this type of transformation.

Workflow Diagram:

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

-

2,4-dichloroaniline

-

Pyrazole

-

Palladium precatalyst (e.g., XPhos Pd G3)

-

Bulky phosphine ligand (e.g., XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous, degassed toluene or dioxane

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 2,4-dichloroaniline (1.0 eq), pyrazole (1.2 eq), the palladium precatalyst (1-2 mol%), the ligand (1-2 mol%), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane to the reaction vessel.

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8][9][10]

Method 2: Ullmann Condensation

This copper-catalyzed method is a viable alternative, though it may require higher temperatures and longer reaction times.

Workflow Diagram:

Caption: Ullmann Condensation Workflow.

Materials:

-

2,4-dichloroaniline

-

Pyrazole

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline or L-proline

-

Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a reaction vessel, add 2,4-dichloroaniline (1.0 eq), pyrazole (1.5 eq), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (2.0 eq).

-

Solvent Addition: Add anhydrous DMF or DMSO to the reaction vessel.

-

Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off any insoluble solids.

-

Extraction: Dilute the filtrate with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[8][9][10]

Purification Strategies

Proper purification is critical to obtaining high-purity this compound.

-

Column Chromatography: This is the most common method for purifying the product from unreacted starting materials and side products.[8][9][10]

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for elution. The polarity can be adjusted based on TLC analysis.

-

-

Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to remove minor impurities.[11]

Characterization

Confirming the identity and purity of the final product is essential.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons of the aniline ring and the protons of the pyrazole ring. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals for the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₈ClN₃, MW: 193.64 g/mol ).[13] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) should be observable in the molecular ion cluster.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹).

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is not working with 2,4-dichloroaniline. What is the first thing I should check?

A1: The most critical factors for the success of a Buchwald-Hartwig reaction with an aryl chloride are the choice of an appropriate bulky phosphine ligand (like XPhos) and ensuring strictly anaerobic conditions.[3] Oxygen can quickly deactivate your palladium catalyst.

Q2: I am observing a significant amount of starting 2,4-dichloroaniline even after prolonged reaction time. What can I do?

A2: This indicates a slow or stalled reaction. Consider increasing the reaction temperature in 10 °C increments. You can also try a different, more electron-rich ligand or a stronger base like LHMDS.

Q3: My Ullmann reaction is giving a complex mixture of products. How can I improve the selectivity?

A3: The selectivity of Ullmann couplings is highly dependent on the ligand. Screening different N,N-donor ligands like various substituted phenanthrolines can significantly improve the yield of the desired N-arylated product. Also, ensure your starting materials are pure.

Q4: How can I effectively remove the palladium or copper catalyst from my final product?

A4: After the main purification by column chromatography, you can further reduce metal contamination by washing a solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or by stirring the solution with a metal scavenger resin.

Q5: Is it possible to synthesize this compound without using a transition metal catalyst?

A5: While transition-metal-catalyzed methods are the most common and generally most efficient, alternative methods like nucleophilic aromatic substitution (SNAr) could be explored. However, SNAr reactions typically require highly electron-deficient aryl halides and may not be effective with 2,4-dichloroaniline under standard conditions.

References

- BenchChem Technical Support Team. (2025).

- Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC.

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.

- Kotaiah, S., Reddy, D. V., Ramadevi, B., Naidu, A., & Dubey, P. K. (2014). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. Hetero Letters, 4(3), 335-339.

- Reddit discussion on troubleshooting a Buchwald-Hartwig amin

- PubChem. 4-Chloroaniline.

- PubChem. This compound.

- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. BenchChem.

- US Patent 5,047,551A.

- Growing Science. 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2.

- ChemicalBook. 4-Chloroaniline(106-47-8) 1H NMR spectrum.

- Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(11), 1321-1325.

- Wikipedia.